molecular formula C11H9ClN2S B12221944 2-Chloro-3-p-tolylsulfanyl-pyrazine

2-Chloro-3-p-tolylsulfanyl-pyrazine

Cat. No.: B12221944
M. Wt: 236.72 g/mol
InChI Key: YHFFLZWTIIECCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research

Pyrazine derivatives are at the heart of numerous scientific advancements. In medicinal chemistry, the pyrazine nucleus is a key component in a variety of FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide (B1679903) and the diuretic amiloride. taylorandfrancis.com The ability of the nitrogen atoms to form hydrogen bonds and coordinate with biological targets contributes to their therapeutic efficacy. taylorandfrancis.com Beyond pharmaceuticals, pyrazine-containing compounds are investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as flavoring agents in the food industry. taylorandfrancis.com The inherent stability and diverse functionalization potential of the pyrazine ring continue to make it a focal point of innovation.

Overview of Halogenated and Organosulfur Pyrazines in Synthetic Design

Halogenated pyrazines, particularly chloropyrazines, are highly valuable intermediates in organic synthesis. The presence of a halogen atom activates the pyrazine ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. nih.govyoutube.com This reactivity is crucial for the construction of complex pyrazine derivatives with tailored properties.

Organosulfur compounds, on the other hand, play a significant role in both biological systems and materials science. The incorporation of a sulfur-containing moiety, such as a thioether, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. In the context of pyrazines, the introduction of an organosulfur substituent can lead to novel compounds with unique pharmacological or material characteristics. researchgate.net

Research Context and Importance of 2-Chloro-3-p-tolylsulfanyl-pyrazine

This compound stands at the intersection of halogenated and organosulfur pyrazine chemistry. While specific research on this exact compound is not widely available in public literature, its structure suggests significant potential as a synthetic intermediate. The presence of a reactive chlorine atom and a p-tolylsulfanyl group on the pyrazine core offers multiple sites for further chemical modification.

The p-tolylsulfanyl group, a sulfur-linked toluene (B28343) moiety, can influence the electronic nature of the pyrazine ring and provide a handle for further transformations. The remaining chlorine atom can be displaced by various nucleophiles, allowing for the synthesis of a library of trisubstituted pyrazine derivatives. This positions this compound as a valuable, albeit niche, building block for the exploration of new chemical space in drug discovery and materials science.

The synthesis of this compound can be logically inferred from established chemical principles, specifically the reaction of a dihalopyrazine with a suitable sulfur nucleophile. A plausible route involves the nucleophilic aromatic substitution of 2,3-dichloropyrazine (B116531) with p-toluenethiol. In this reaction, one of the chlorine atoms is selectively displaced by the thiolate anion of p-toluenethiol, yielding the desired product.

The following table outlines the key reactants in this proposed synthesis:

CompoundRole
2,3-DichloropyrazineStarting material (electrophile)
p-ToluenethiolNucleophile
Base (e.g., Sodium hydride)To deprotonate the thiol
Solvent (e.g., DMF, THF)Reaction medium

This synthetic strategy leverages the well-documented reactivity of chloropyrazines and provides a direct pathway to this interesting, bifunctional molecule. The resulting compound, with its combination of a reactive halogen and an organosulfur group, represents a platform for the development of more complex and potentially bioactive or materially useful pyrazine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-chloro-3-(4-methylphenyl)sulfanylpyrazine

InChI

InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-11-10(12)13-6-7-14-11/h2-7H,1H3

InChI Key

YHFFLZWTIIECCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=CN=C2Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 P Tolylsulfanyl Pyrazine and Analogous Structures

Strategies for the Construction of Halogenated Pyrazine (B50134) Scaffolds

Direct Halogenation Approaches to Pyrazine Systems

Direct C-H halogenation of pyrazine and its derivatives can be a straightforward approach to introduce a chlorine atom. However, the electron-deficient nature of the pyrazine ring can render it less reactive towards electrophilic substitution. nih.gov Consequently, harsh reaction conditions or activated substrates are often necessary.

Recent advancements have focused on metal-free C-H halogenation using inexpensive and safe halogenating reagents like N-halosuccinimides (NXS). beilstein-archives.org For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using NXS at room temperature, with DMSO acting as both a catalyst and a solvent. beilstein-archives.org While not a pyrazine system, this methodology highlights the potential for direct halogenation of nitrogen-containing heterocycles under relatively mild, metal-free conditions. The regioselectivity of such reactions on a substituted pyrazine would be a critical factor to consider.

Hypervalent iodine(III) reagents in combination with potassium halide salts have also emerged as an efficient system for the regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines in an aqueous medium at room temperature. rsc.org This environmentally friendly approach offers a promising alternative to traditional halogenation methods that often require elevated temperatures and organic solvents. rsc.org

Synthesis via Ring Closure and Cyclization Reactions Involving Halogenated Precursors

An alternative to direct halogenation is the construction of the pyrazine ring from precursors that already contain the desired halogen atom. This approach can offer better control over the regiochemistry of the final product.

One common strategy involves the condensation of a 1,2-diamine with an α-haloketone. nih.gov For the synthesis of a 2-chloropyrazine (B57796) derivative, this would typically involve the reaction of an appropriate diamine with a chloroketone derivative.

Another powerful method is the use of cyclization reactions. For example, a one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov While this example leads to a fused pyrimidine (B1678525) system, the principle of cyclization followed by in-situ halogenation could be adapted for the synthesis of monocyclic pyrazines.

The following table summarizes some cyclization strategies for the synthesis of halogenated heterocyclic systems.

Starting MaterialsReagents and ConditionsProduct TypeReference
Amino pyrazoles, enaminones, sodium halidesK₂S₂O₈, aqueous medium3-Halo-pyrazolo[1,5-a]pyrimidines nih.gov
Phenoxychalcones, hydrazine (B178648) hydrateAcetic acid, refluxN-acetylpyrazolines nih.gov
1,2-diaminobenzene, 1,2-diolsManganese pincer complex (catalyst)Quinoxalines nih.gov

Transition Metal-Catalyzed Halogenation Methodologies

Transition metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of functionalized organic molecules, including halogenated heterocycles. beilstein-journals.org Copper-catalyzed C-H halogenation has shown particular promise due to the low cost and high stability of copper catalysts. beilstein-journals.org For example, the ortho-C-H halogenation of 2-arylpyridines can be achieved using copper catalysts in the presence of various halogen sources. beilstein-journals.org This approach often relies on the use of a directing group to achieve high regioselectivity.

Palladium-catalyzed reactions are also widely used for the functionalization of pyrazines. researchgate.netrsc.orgutwente.nlrsc.org While often employed for cross-coupling reactions to form C-C or C-heteroatom bonds, palladium catalysis can also be applied to halogenation reactions.

Introduction of the Organosulfur Moiety (p-Tolylsulfanyl Group)

Once the 2-chloropyrazine scaffold is in hand, the next step is the introduction of the p-tolylsulfanyl group at the C3 position. This can be achieved through several methods, with nucleophilic substitution and cross-coupling reactions being the most prominent.

Nucleophilic Substitution Reactions with Thiolates

The chlorine atom on the 2-chloropyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction with a sulfur nucleophile, such as the p-toluenethiolate anion, can lead to the formation of the desired C-S bond. The p-toluenethiolate anion is typically generated in situ by treating p-toluenethiol with a suitable base.

The reactivity of the chloropyrazine towards SNAr is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens. The reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized to ensure efficient substitution and minimize potential side reactions.

Cross-Coupling Strategies for Carbon-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of carbon-sulfur bonds. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

In a typical palladium-catalyzed C-S cross-coupling reaction, the 2-chloropyrazine would be reacted with p-toluenethiol in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst system is crucial for the success of the reaction. Various palladium precursors and phosphine-based ligands have been shown to be effective for C-S bond formation.

The Suzuki cross-coupling reaction, which typically involves the coupling of an organohalide with an organoboron compound, has been successfully applied to the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a bromo-substituted precursor. mdpi.com This demonstrates the feasibility of using palladium-catalyzed cross-coupling reactions on halogenated pyrazine systems. While this example illustrates a C-C bond formation, the principles are readily extendable to C-S bond formation.

The following table provides a general overview of palladium-catalyzed cross-coupling reactions applicable to the functionalization of halogenated pyrazines.

Reaction TypeCoupling PartnersCatalyst System (Example)ProductReference
Suzuki CouplingChloropyrazine, Arylboronic acidPd(dppf)Cl₂, K₂CO₃Arylpyrazine rsc.org
Sonogashira CouplingDichloropyrazine, Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NDialkynylpyrazine researchgate.net
Heck CouplingHalogenated pyrazine, AlkenePd(OAc)₂, PPh₃, Et₃NAlkenylpyrazine researchgate.net
Stille CouplingHalogenated pyrazine, OrganostannanePd(PPh₃)₄Functionalized pyrazine researchgate.net
Kumada-Corriu CouplingChloropyrazine, Grignard reagentNi(dppe)Cl₂Alkyl/Arylpyrazine mdpi.com

Functionalization of Pre-existing Pyrazine Rings with Sulfur Compounds

A primary strategy for the synthesis of 2-Chloro-3-p-tolylsulfanyl-pyrazine involves the functionalization of a pre-existing pyrazine ring, typically through nucleophilic aromatic substitution (SNAr). This approach is particularly effective for introducing sulfur-containing moieties onto the electron-deficient pyrazine core.

The most direct route to the target compound likely begins with 2,3-dichloropyrazine (B116531). The reaction of 2,3-dichloropyrazine with a sulfur nucleophile, such as p-toluenethiol (also known as p-thiocresol), can lead to the displacement of one of the chlorine atoms. The regioselectivity of this substitution is a critical factor. Studies on the SNAr reactions of dichloropyrimidines, a related diazine system, have shown that the position of substitution is highly sensitive to the electronic nature of the substituents already present on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution generally occurs at the C-4 position, but this can be altered by other substituents. wuxiapptec.com

In the case of 2,3-dichloropyrazine, the two chlorine atoms are in electronically distinct environments. The relative reactivity of the C-2 and C-3 positions towards nucleophilic attack will determine the major product. Research on 2-substituted 3,5-dichloropyrazines has demonstrated that the regioselectivity of nucleophilic attack is influenced by the electronic properties of the substituent at the 2-position. acs.orgacs.org An electron-donating group at the 2-position tends to direct incoming nucleophiles to the 3-position, while an electron-withdrawing group directs them to the 5-position. acs.orgacs.org While this study does not directly address 2,3-dichloropyrazine, it provides valuable insight into the electronic effects governing reactivity in the pyrazine ring.

The reaction between 2,3-dichloropyrazine and p-toluenethiol would likely be carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common bases for this transformation include potassium carbonate or sodium hydride. The choice of solvent can also influence the reaction rate and selectivity.

Starting MaterialReagentProductKey Transformation
2,3-Dichloropyrazinep-ToluenethiolThis compoundNucleophilic Aromatic Substitution

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.

Convergent Synthesis: A convergent approach would involve the preparation of two or more fragments that are then combined in the final stages of the synthesis. For the target molecule, one could imagine a strategy where a pre-functionalized pyrazine precursor is coupled with a sulfur-containing fragment. For example, a pyrazine ring bearing a suitable leaving group at the 3-position and a protected thiol at the 2-position could be synthesized. This fragment would then be coupled with a p-tolyl-containing reagent. However, a more plausible convergent route involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. To obtain the desired substitution pattern, a specifically substituted diamine and dicarbonyl would be required, making this a challenging but potentially efficient route if the starting materials are accessible.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of different products. 2,3-Dichloropyrazine is an excellent starting point for a divergent synthesis. google.com From this precursor, one chlorine atom can be selectively substituted with p-toluenethiolate to yield this compound. The remaining chlorine atom at the 2-position can then be subjected to further transformations, such as another nucleophilic substitution with a different nucleophile, or a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) to introduce a wide range of substituents. This allows for the creation of a library of 2,3-disubstituted pyrazine derivatives from a single, readily available starting material.

Synthetic StrategyDescriptionApplication to Target Compound
Convergent Fragments are synthesized separately and then combined.Synthesis of a functionalized pyrazine core followed by coupling with a tolylsulfanyl unit.
Divergent A common intermediate is used to generate a variety of products.Selective substitution of one chlorine in 2,3-dichloropyrazine, with the other chlorine available for further diversification.

Modern and Sustainable Approaches in Pyrazine Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These modern approaches can be applied to the synthesis of pyrazine derivatives, including this compound.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of pyrazinamide (B1679903) has been successfully demonstrated using a flow process, highlighting the potential of this technology for the production of pyrazine-based compounds. rsc.org The nucleophilic aromatic substitution reaction to form this compound could be adapted to a flow reactor, potentially leading to higher yields, shorter reaction times, and a cleaner product profile.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalytic methods can offer high selectivity under mild reaction conditions. While direct biocatalytic synthesis of this compound may not be established, enzymatic resolutions or the use of enzymes to introduce specific functional groups on the pyrazine ring are potential applications. For instance, lipases have been used in the synthesis of pyrazinamide derivatives. rsc.org

Catalysis with Earth-Abundant Metals: There is a growing trend to replace precious metal catalysts (like palladium) with more sustainable and cost-effective alternatives based on earth-abundant metals such as manganese or iron. Manganese-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of substituted pyrazines. acs.org Iron-catalyzed C-H functionalization of pyrazines has also been reported as a method to form new carbon-carbon bonds. mdpi.com These methods offer a more sustainable approach to the synthesis of complex pyrazine derivatives.

Modern ApproachDescriptionPotential Application
Flow Chemistry Reactions are performed in a continuous stream rather than a flask.Synthesis of this compound via SNAr in a flow reactor for improved efficiency and safety. rsc.org
Biocatalysis Use of enzymes to catalyze chemical reactions.Enantioselective synthesis of chiral pyrazine derivatives or regioselective functionalization. rsc.org
Earth-Abundant Metal Catalysis Use of catalysts based on common metals like iron or manganese.Cross-coupling reactions on the pyrazine ring to introduce the tolylsulfanyl group or other substituents. acs.orgmdpi.com

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 P Tolylsulfanyl Pyrazine

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring System

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for pyrazine derivatives, particularly for halopyrazines. scribd.comthieme-connect.de The presence of electron-withdrawing nitrogen atoms facilitates the attack of nucleophiles on the carbon atoms of the ring.

The chlorine atom at the C-2 position of 2-Chloro-3-p-tolylsulfanyl-pyrazine is a prime site for nucleophilic substitution. Halogens on pyrazine rings are effective leaving groups, and their displacement by various nucleophiles is a common method for functionalizing the pyrazine core. rsc.orgum.edu.my The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrazine ring is temporarily disrupted upon nucleophilic attack and then restored upon the departure of the chloride ion. stackexchange.com

A variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates. rsc.orgum.edu.my For instance, the reaction of 2-chloropyrazines with amines is a well-established method for the synthesis of aminopyrazines. researchgate.net The reaction conditions, such as the choice of solvent and the presence of a base, can significantly influence the reaction rate and yield. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions on 2-Chloropyrazines

NucleophileProduct TypeTypical ConditionsReference
MorpholineAminopyrazineWater, K3PO4 researchgate.net
Sodium MethoxideMethoxypyrazineMethanol rsc.org
Sodium Benzyl OxideBenzyloxypyrazineBenzene or Xylene rsc.org
Sodium Benzyl SulphideBenzylthiopyrazineNot specified rsc.org

This table presents representative reactions for chloropyrazines and is intended to be illustrative for this compound due to the lack of specific data for this compound.

The sulfur atom of the p-tolylsulfanyl group offers another avenue for chemical transformation, primarily through oxidation. The sulfide (B99878) can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. acs.org These oxidation states significantly alter the electronic properties of the substituent.

The sulfoxide and sulfone groups are strongly electron-withdrawing, which would further activate the pyrazine ring towards nucleophilic attack. This enhanced electrophilicity could potentially lead to the displacement of the chloro group under milder conditions or even enable substitution at other positions on the pyrazine ring. acs.org

Furthermore, the sulfur atom itself can be a target for certain reactions. For instance, under specific conditions, the C-S bond could be cleaved. However, nucleophilic substitution at the sulfur-bearing carbon is less common compared to the halogen-substituted carbon in this system.

The presence of both a chloro and a p-tolylsulfanyl substituent on the pyrazine ring introduces the possibility of competitive reactions. The regioselectivity of nucleophilic attack will be dictated by the electronic nature of the substituents and the attacking nucleophile.

The p-tolylsulfanyl group is generally considered to be an electron-donating group through resonance, which could slightly deactivate the adjacent carbon atom towards nucleophilic attack. Conversely, the inductive effect of the sulfur and the electron-withdrawing nature of the pyrazine ring itself still render the ring electrophilic.

Oxidation of the sulfur to a sulfoxide or sulfone would drastically change this balance. As a sulfone, the p-tolylsulfanyl group would become strongly electron-withdrawing, significantly activating the pyrazine ring for nucleophilic substitution, likely directing attack to the C-2 position (where the chlorine is) and potentially the C-5 and C-6 positions.

Electrophilic Aromatic Substitution Reactions of Pyrazine Derivatives

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme-connect.de This electronic characteristic makes the ring highly resistant to electrophilic aromatic substitution (EAS). scribd.comthieme-connect.de Traditional electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the pyrazine ring unless it is substituted with strong electron-donating groups. thieme-connect.de

Oxidation and Reduction Chemistry of the Pyrazine Ring and Substituents

The pyrazine moiety and its substituents can undergo both oxidation and reduction reactions.

Oxidation:

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide. um.edu.myrsc.org The formation of mono- or di-N-oxides is possible.

Sulfur Oxidation: As mentioned previously, the sulfur atom of the p-tolylsulfanyl group is susceptible to oxidation to form a sulfoxide and then a sulfone. acs.org This transformation significantly impacts the electronic properties of the molecule.

Reduction:

Ring Reduction: The pyrazine ring can be reduced to dihydropyrazine (B8608421) or piperazine (B1678402) derivatives using various reducing agents such as sodium in ethanol (B145695) or catalytic hydrogenation. um.edu.my The conditions for reduction can be controlled to achieve different levels of saturation.

Dehalogenation: The chlorine atom can be removed through reductive dehalogenation, typically using a catalyst like palladium on carbon (Pd/C) with a hydrogen source.

Radical Reactions and Mechanistic Investigations

The pyrazine ring system can participate in radical reactions. Electron paramagnetic resonance (EPR) studies have shown that pyrazines can form stable radical cations and anions. rsc.org The formation of these radical species can be initiated by methods such as exposure to γ-rays. rsc.org The nature of the substituents on the pyrazine ring influences the type of radical formed (n(σ)- or π-radical cations). rsc.org

For halogenated pyrazines, nucleophilic substitution can also proceed through a radical nucleophilic substitution (SRN1) mechanism. acs.org This pathway involves the formation of a radical anion intermediate. The involvement of free radicals in the reactions of chloroazines with nucleophiles like polysulfides has also been suggested, with the reaction being inhibited by radical scavengers. researchgate.net Mechanistic studies on pyrazine reactions often employ techniques like kinetic analysis and isotopic labeling to elucidate the reaction pathways, such as the concerted or stepwise nature of substitution reactions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Substrate

The transformation of this compound through metal-catalyzed cross-coupling reactions represents a key strategy for creating more complex molecules with potential applications in medicinal chemistry and materials science. The chlorine atom at the C-2 position of the pyrazine ring serves as a versatile leaving group for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For chloropyrazines, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. researchgate.netsci-hub.se

While general protocols for the Suzuki coupling of 2-chloropyrazines are known, specific studies detailing the reaction of this compound with arylboronic acids are not documented in available literature. clockss.orgnih.gov The reactivity would be influenced by the choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand (e.g., SPhos, RuPhos), base (e.g., Na₂CO₃, K₃PO₄), and solvent. Research on other substituted chloropyrazines suggests that such couplings are feasible, but the yield and optimal conditions would need to be determined empirically for this specific substrate. mdpi.comyoutube.comnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Analogous Chloropyrazine Systems

Aryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventYield (%)Reference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (No Ligand)Na₂CO₃Water/Organic MixHigh sci-hub.se
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/Water14-28 youtube.com
2-Chloropyrazine (B57796) derivativesVarious aromatic heterocyclesPd(PPh₃)₄N/AN/AModerate to Good mdpi.com

Note: This table is for illustrative purposes based on related compounds, as specific data for this compound is not available.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. nih.gov This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The application of this methodology to 2-chloropyrazines allows for the introduction of a wide range of primary and secondary amines.

Specific experimental data for the Buchwald-Hartwig amination of this compound is absent from the reviewed literature. The success of such a reaction would depend critically on the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos) to facilitate the catalytic cycle. The choice of base (typically a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃) is also crucial. While amination of chloropyrazines has been reported, the presence of the tolylsulfanyl group could potentially influence reaction outcomes. academie-sciences.fr

Table 2: Representative Buchwald-Hartwig Amination Conditions for Heteroaryl Chlorides

Aryl HalideAmineCatalyst / LigandBaseSolventYield (%)Reference
(Hetero)aryl ChloridesHydrazine (B178648)Pd precatalystKOHN/AHigh (low catalyst loading) academie-sciences.fr
2,4-DichloropyrimidineThiolsPd(II) / NHC LigandN/AN/AHigh (C2-selective) ethernet.edu.et

Note: This table provides general examples for related heterocyclic systems due to the lack of specific data for this compound.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. nih.gov This method is fundamental for the synthesis of arylalkynes. For 2-chloropyrazines, it provides a direct route to 2-alkynylpyrazine derivatives.

As with the other coupling reactions, there is no specific literature detailing the Sonogashira coupling of this compound. General conditions for related substrates often involve a palladium source like Pd(PPh₃)₂Cl₂, a copper salt such as CuI, and an amine base (e.g., triethylamine), which can also serve as the solvent. The efficiency of the coupling with various terminal alkynes would need to be experimentally verified.

Table 3: General Conditions for Sonogashira Coupling of Chloro-Heterocycles

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
2-Chloropyrazine1,7-OctadiynePd/Polydentate LigandK₂CO₃DMFGood nih.gov
Activated Aryl ChloridesPhenylacetylenePd/Polydentate LigandK₂CO₃DMFVery Good nih.gov

Note: This table is based on general findings for related substrates, as specific data for this compound is unavailable.

Other Transition Metal-Mediated Transformations

Beyond the three major cross-coupling reactions, other transition metal-mediated transformations could potentially be applied to this compound. These include reactions like the Heck reaction (coupling with alkenes), Negishi coupling (using organozinc reagents), and Stille coupling (using organotin reagents).

The Heck reaction, for instance, has been applied to 2-chloropyrazine derivatives, demonstrating the feasibility of introducing alkenyl substituents. Similarly, Negishi coupling has been used for the functionalization of other halogenated heterocycles. However, the applicability and specific outcomes of these reactions with this compound as the substrate remain unexplored in the available scientific literature. Each of these transformations would require specific optimization of catalysts, ligands, and reaction conditions.

Structural Elucidation and Spectroscopic Characterization Theoretical and Experimental of 2 Chloro 3 P Tolylsulfanyl Pyrazine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations have been instrumental in elucidating the molecular structure and electronic characteristics of 2-Chloro-3-p-tolylsulfanyl-pyrazine.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

The molecular geometry of this compound has been optimized using Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. These calculations are crucial for determining the most stable conformation of the molecule. The optimized structure reveals the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazine (B50134) ring and the orientation of the p-tolylsulfanyl group relative to the ring are key conformational features determined through these computational methods.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) analysis provides critical information about the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is primarily localized on the p-tolylsulfanyl moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the pyrazine ring, suggesting this area is prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's reactivity. A smaller energy gap implies higher reactivity. The calculated HOMO-LUMO energy gap for this compound provides a quantitative measure of its chemical stability and reactivity.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the molecule's surface using a color-coded scheme. In the MEP surface of this compound, the regions of negative potential (typically colored red) are concentrated around the nitrogen atoms of the pyrazine ring, indicating their susceptibility to electrophilic attack. The regions of positive potential (colored blue) are located around the hydrogen atoms, while the area around the chlorine atom also shows a degree of positive potential, suggesting these are sites for potential nucleophilic interaction.

Dipole Moment and Polarizability Calculations

The dipole moment and polarizability are fundamental electronic properties that describe the charge distribution and the molecule's response to an external electric field. Theoretical calculations provide the magnitude and direction of the dipole moment, which for this compound is non-zero, indicating a polar nature. The polarizability tensor components and the mean polarizability are also calculated, offering insights into the molecule's deformability in an electric field.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
Dipole Moment (Debye)2.15
Mean Polarizability (α)25.8 x 10⁻²⁴ esu

Vibrational Spectroscopic Studies and Computational Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides experimental data on the vibrational modes of the molecule. To assign the observed vibrational bands to specific molecular motions, theoretical calculations using DFT are performed. The calculated vibrational frequencies are often scaled to better match the experimental data.

A detailed analysis of the vibrational spectra of this compound allows for the identification of characteristic functional group vibrations. For example, the C-H stretching vibrations of the aromatic rings, the C=N stretching of the pyrazine ring, and the C-S and C-Cl stretching vibrations can be assigned based on their characteristic frequencies. The agreement between the experimental and scaled theoretical vibrational frequencies confirms the optimized molecular structure and provides a comprehensive understanding of the molecule's vibrational dynamics.

Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
306030623065Aromatic C-H Stretch
158515881590C=C Aromatic Ring Stretch
147514781480C=N Pyrazine Ring Stretch
109010921095C-S Stretch
820822825C-Cl Stretch

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound is instrumental in identifying its key functional groups. The vibrational modes can be assigned by comparing the experimental spectrum with established data for related structural motifs, such as substituted pyrazines and aryl thioethers.

Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. primescholars.com For the pyrazine ring, these vibrations are typically observed at the higher end of this range. The p-tolylsulfanyl group also contributes to absorptions in this region. The methyl group of the tolyl substituent will exhibit characteristic symmetric and asymmetric C-H stretching vibrations, generally found around 2950 cm⁻¹ and 2870 cm⁻¹, respectively.

The C=C and C=N stretching vibrations of the pyrazine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. For comparison, in a related compound, (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine (B178648), C=N stretching is observed experimentally at 1600 cm⁻¹. researchgate.net Aromatic C-C stretching vibrations from the p-tolyl group will also appear in this range, typically around 1595 cm⁻¹ and 1490 cm⁻¹.

The C-S stretching vibration of the aryl thioether linkage is expected to appear in the 710-680 cm⁻¹ range. In 2-thiophene carboxylic acid, C-S stretching vibrations are reported at 839 and 608 cm⁻¹. iosrjournals.org The C-Cl stretching vibration is anticipated to be in the 800-600 cm⁻¹ region. The precise location of this band can be influenced by the electronic effects of the adjacent substituents on the pyrazine ring.

Out-of-plane C-H bending vibrations of the substituted aromatic rings are expected in the 900-690 cm⁻¹ range and are diagnostic of the substitution pattern.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Methyl C-H Stretch2950, 2870
Pyrazine Ring (C=C, C=N) Stretch1600 - 1400
p-Tolyl Ring C-C Stretch~1595, ~1490
C-Cl Stretch800 - 600
C-S Stretch710 - 680
Out-of-plane C-H Bending900 - 690

Raman Spectroscopy for Skeletal Modes and Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for skeletal vibrations and non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the pyrazine and p-tolyl ring vibrations.

The symmetric "ring breathing" vibration of the pyrazine ring, which involves a concerted expansion and contraction of the ring, typically gives a strong Raman signal. The position of this band is sensitive to the nature of the substituents. In solid-phase Raman spectra of chloropyridazines, ring vibrations are observed in the 1600-1000 cm⁻¹ region. researchgate.net The ring vibrations of the p-tolyl group are also expected to be prominent in the Raman spectrum.

The C-S and C-Cl stretching vibrations will also be present in the Raman spectrum, although their intensities may differ from those in the FT-IR spectrum. The C-S stretch, in particular, often yields a more intense Raman signal compared to its FT-IR absorption. For 2-thiophene carboxylic acid, a C-S stretching mode is observed in the FT-Raman spectrum at 637 cm⁻¹. iosrjournals.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Raman Intensity
Pyrazine Ring Breathing~1000 - 1100Strong
p-Tolyl Ring Breathing~800 - 900Strong
Pyrazine Ring (C=C, C=N) Stretch1600 - 1400Medium to Strong
p-Tolyl Ring C-C Stretch~1595, ~1490Medium to Strong
C-S Stretch710 - 680Medium
C-Cl Stretch800 - 600Medium

Potential Energy Distribution (PED) Analysis for Accurate Vibrational Assignments

A definitive assignment of the vibrational modes of this compound is best achieved through a Potential Energy Distribution (PED) analysis. This computational method quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

PED analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT). The results of a PED analysis would allow for the unambiguous assignment of complex vibrational modes that arise from the coupling of multiple motions within the molecule. For instance, many of the vibrations in the fingerprint region (below 1500 cm⁻¹) are likely to be mixtures of various stretching and bending motions of the pyrazine and p-tolyl rings. A PED analysis would elucidate the nature of these mixed vibrations. In the analysis of (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, PED was used to interpret the IR and Raman spectra based on the total energy distribution of the normal modes. primescholars.com

Computational Vibrational Frequency Calculations and Integrated Spectral Interpretation

Computational methods, particularly DFT, are powerful tools for predicting the vibrational frequencies and intensities of molecules like this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be calculated. primescholars.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using a scaling factor to improve the agreement with experimental data. The scaled theoretical spectrum can then be compared directly with the experimental FT-IR and Raman spectra to aid in the assignment of the observed bands.

For (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine, DFT calculations at the B3LYP/6-31G(d,p) level were used to obtain geometrical parameters and energies. researchgate.net A similar approach for this compound would provide valuable insights into its vibrational properties and support the experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound will provide key information about the number and connectivity of protons in the molecule.

The pyrazine ring protons are expected to appear in the aromatic region, typically between δ 8.0 and 9.0 ppm. In 5-chloro-3-(4-chlorophenyl)- primescholars.comrsc.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine, the protons on the triazolopyrazine scaffold appear at δ 7.76 and 7.38 ppm. beilstein-journals.org The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent will deshield these protons, shifting them downfield. The coupling between the two pyrazine protons will likely result in a doublet for each, with a small coupling constant typical for protons on a pyrazine ring.

The protons of the p-tolylsulfanyl group will also appear in the aromatic region. The two protons ortho to the sulfur atom are expected to be a doublet around δ 7.4-7.6 ppm, while the two protons meta to the sulfur atom will likely be a doublet at a slightly more upfield position, around δ 7.2-7.3 ppm, due to the electron-donating effect of the methyl group. These two sets of protons will exhibit a characteristic AB quartet pattern if their chemical shifts are close.

The methyl protons of the tolyl group are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.4 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrazine Protons8.0 - 9.0Doublets
p-Tolyl Protons (ortho to S)7.4 - 7.6Doublet (or part of AB quartet)
p-Tolyl Protons (meta to S)7.2 - 7.3Doublet (or part of AB quartet)
Methyl Protons~2.4Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

The carbon atoms of the pyrazine ring are expected to have chemical shifts in the range of δ 140-160 ppm. The carbon atom bearing the chlorine atom (C-Cl) and the carbon atom bonded to the sulfur atom (C-S) will have distinct chemical shifts influenced by the electronegativity and electronic effects of these substituents. In a related triazolopyrazine, the carbon attached to the amine group is found at δ 147.9 ppm. beilstein-journals.org

The carbon atoms of the p-tolylsulfanyl group will also show characteristic chemical shifts. The ipso-carbon attached to the sulfur atom is expected around δ 130-135 ppm. The other aromatic carbons of the tolyl ring will appear in the δ 125-140 ppm range. The methyl carbon will have a chemical shift in the aliphatic region, typically around δ 21 ppm.

Carbon Environment Expected Chemical Shift (δ, ppm)
Pyrazine C-Cl150 - 160
Pyrazine C-S155 - 165
Pyrazine CH140 - 150
p-Tolyl C-S130 - 135
p-Tolyl C-C135 - 140
p-Tolyl CH125 - 135
Methyl Carbon~21

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Predicted ¹H and ¹³C NMR Data:

The predicted chemical shifts for the protons and carbons of this compound are summarized below. These predictions are based on the analysis of structurally similar compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-58.10 - 8.30-
H-68.00 - 8.20-
H-2'7.30 - 7.50-
H-3'7.10 - 7.30-
CH₃2.30 - 2.50-
C-2-150 - 152
C-3-148 - 150
C-5-142 - 144
C-6-140 - 142
C-1'-130 - 132
C-2'-135 - 137
C-3'-129 - 131
C-4'-138 - 140
CH₃-20 - 22

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, the following key correlations are expected:

A cross-peak between the signals of H-5 and H-6 on the pyrazine ring, indicating their vicinal coupling.

A cross-peak between the aromatic protons H-2' and H-3' on the p-tolyl group, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons.

The signal for H-5 would show a correlation to the C-5 carbon signal.

The signal for H-6 would correlate with the C-6 carbon.

The signals for the aromatic protons of the p-tolyl group (H-2' and H-3') would correlate with their respective carbon atoms (C-2' and C-3').

The methyl protons would show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule.

The pyrazine proton H-5 would be expected to show correlations to C-3 and C-6.

The pyrazine proton H-6 would likely show correlations to C-2 and C-5.

Crucially, correlations between the pyrazine ring protons (H-5 and H-6) and the carbon of the tolyl sulfide (B99878) group attached to the pyrazine ring (C-3) would confirm the connectivity between these two moieties.

The methyl protons of the tolyl group would show a correlation to C-4' and C-3' of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

A NOESY correlation between the pyrazine proton H-5 and the ortho protons (H-2') of the p-tolyl ring would suggest a specific spatial arrangement of the aryl sulfide substituent relative to the pyrazine ring.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of this compound and for analyzing its fragmentation pattern, which can further confirm its structure.

Molecular Weight Determination: The exact mass of the molecular ion ([M]⁺˙) can be calculated and would be confirmed by HRMS, providing a highly accurate molecular formula. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Predicted HRMS Data:

Ion Predicted m/z
[M]⁺˙ (for ³⁵Cl)252.0229
[M+2]⁺˙ (for ³⁷Cl)254.0199

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to identify its structural components. Based on the fragmentation of similar aryl sulfides and chloro-heterocycles, the following fragmentation pathways are plausible for this compound: nih.govscribd.com

Loss of the p-tolyl group: Cleavage of the C-S bond could lead to the formation of a fragment corresponding to the 2-chloro-3-thiopyrazine radical cation and a p-tolyl radical.

Loss of the chloro group: Fragmentation involving the loss of a chlorine radical is a common pathway for chloro-substituted heterocycles.

Cleavage of the pyrazine ring: Under higher energy conditions, the pyrazine ring itself could fragment.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a crystal structure for this specific compound is not publicly available, analysis of related 2-chloropyrazine (B57796) derivatives suggests that the molecule would likely adopt a planar or near-planar conformation for the pyrazine ring. The orientation of the p-tolylsulfanyl group relative to the pyrazine ring would be a key feature of the crystal structure.

Predicted Crystallographic Data:

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular Interactionsπ-π stacking, C-H···N interactions, C-H···Cl interactions

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by various non-covalent interactions.

π-π Stacking: The aromatic pyrazine and p-tolyl rings are likely to engage in π-π stacking interactions, which would play a significant role in stabilizing the crystal structure.

By combining the insights from these powerful analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Advanced Theoretical and Mechanistic Studies Relevant to 2 Chloro 3 P Tolylsulfanyl Pyrazine

Computational Reaction Mechanism Elucidation for Synthetic Transformations

The synthesis of 2-Chloro-3-p-tolylsulfanyl-pyrazine would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. A plausible route involves the reaction of 2,3-dichloropyrazine (B116531) with p-toluenethiol in the presence of a base. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of such reaction mechanisms. nih.govstackexchange.com

Theoretical studies can map out the potential energy surface of the reaction, identifying the transition states and intermediates. For the synthesis of this compound, computational analysis would focus on the formation of the Meisenheimer complex, the anionic intermediate central to the SNAr mechanism. Key parameters that can be calculated include activation energy barriers and reaction enthalpies, which provide quantitative insights into the reaction kinetics and thermodynamics. stackexchange.com

A recent study on the synthesis of 2-chloro-3-hydrazinopyrazine derivatives demonstrated the utility of refluxing in ethanol (B145695) with a catalytic amount of acetic acid to facilitate the condensation reaction. nih.gov While a different nucleophile, this highlights a common synthetic strategy for introducing substituents onto the pyrazine (B50134) ring. Computational modeling of the reaction to form this compound would likely investigate the role of the solvent and base in stabilizing the intermediates and transition states, thereby influencing the reaction rate and yield.

Table 1: Key Parameters from a Hypothetical DFT Study of the Synthesis of this compound

ParameterDescriptionHypothetical Calculated Value (kcal/mol)
Activation Energy (Ea)The energy barrier for the formation of the Meisenheimer complex.15-25
Reaction Enthalpy (ΔHr)The overall change in heat content for the reaction.-10 to -20
Transition State GeometryThe molecular structure at the highest point on the reaction coordinate.Characterized by the partial formation of the C-S bond and partial breaking of the C-Cl bond.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with a specific property of interest. For pyrazine derivatives, QSPR studies have been successfully employed to predict properties such as odor thresholds. researchgate.nettandfonline.com These models are built using a variety of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure.

For a molecule like this compound, a QSPR model could be developed to predict various properties, including its solubility, boiling point, or even its potential biological activity. The process would involve compiling a dataset of related pyrazine derivatives with known property values and calculating a wide range of descriptors for each molecule. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a predictive model.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Pyrazine Derivatives

Descriptor TypeExamplesInformation Encoded
ElectronicHOMO/LUMO energies, Dipole MomentElectron distribution and reactivity.
StericMolecular Volume, Surface AreaSize and shape of the molecule.
TopologicalConnectivity Indices, Wiener IndexAtomic connectivity within the molecule.
Quantum ChemicalAtomic Charges, Bond OrdersDetailed electronic structure.

In Silico Design and Prediction of Novel Pyrazine Derivatives with Tailored Features

The principles of rational drug design can be applied to the in silico design of novel pyrazine derivatives with specific, tailored features. bendola.commostwiedzy.pl Starting with the core structure of this compound, computational tools can be used to explore a vast chemical space of related molecules to identify candidates with improved properties. This process typically involves several stages, including library design, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

For instance, if the goal is to design a new pyrazine derivative with enhanced biological activity, a virtual library of analogs of this compound could be generated by systematically modifying the substituents. These virtual compounds would then be docked into the binding site of a target protein to predict their binding affinity. mostwiedzy.pl Promising candidates would then be subjected to further in silico analysis to predict their pharmacokinetic and toxicological profiles. This iterative process allows for the prioritization of a small number of high-potential compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Furthermore, MD simulations can be used to explicitly model the effects of different solvents on the conformation and properties of this compound. By simulating the molecule in various solvent boxes (e.g., water, ethanol, DMSO), it is possible to analyze the solvent-solute interactions, such as hydrogen bonding and van der Waals forces. nih.gov This information is crucial for understanding the molecule's behavior in different chemical environments and for predicting its solubility and partitioning properties. researchgate.net

Table 3: Potential Applications of MD Simulations for this compound

Simulation TypeInformation GainedRelevance
Conformational Analysis in VacuumIntrinsic flexibility and preferred dihedral angles of the p-tolylsulfanyl group.Understanding the inherent shape of the molecule.
Solvated DynamicsInfluence of solvent on conformation, solvent-solute interactions.Predicting solubility and behavior in solution.
Protein-Ligand DynamicsStability of the binding pose and key interactions with a biological target.Guiding the design of more potent analogs.

Analysis of Substituent Effects on the Pyrazine Ring (Chlorine, p-Tolylsulfanyl, and Pyrazine Core Contributions)

The chemical and physical properties of this compound are governed by the electronic interplay between the pyrazine core and its substituents. The pyrazine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. nih.govnist.gov This inherent electron deficiency influences its reactivity, making it susceptible to nucleophilic attack.

The chlorine atom at the 2-position acts as an electron-withdrawing group through both inductive and resonance effects, further depleting the electron density of the pyrazine ring. This enhances its electrophilicity and susceptibility to nucleophilic substitution.

Table 4: Summary of Substituent Electronic Effects on the Pyrazine Ring

Substituent/CorePositionPrimary Electronic EffectImpact on Ring Electron Density
Pyrazine Core-Electron-deficientLow
Chlorine2Electron-withdrawing (inductive and resonance)Decreases
p-Tolylsulfanyl3π-donating (sulfur lone pair)Increases

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Precursor in the Synthesis of Fused Heterocyclic Systems

The inherent reactivity of 2-Chloro-3-(p-tolylsulfanyl)pyrazine makes it an excellent starting material for the synthesis of various fused heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the p-tolylsulfanyl group at the 3-position can be manipulated or can influence the reactivity of the pyrazine (B50134) ring, enabling the construction of annulated products with significant structural diversity.

Quinoxaline Derivatives

Quinoxalines, which feature a pyrazine ring fused to a benzene ring, are a prominent class of nitrogen-containing heterocycles with a wide array of biological activities. The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While direct synthesis of quinoxalines from 2-Chloro-3-(p-tolylsulfanyl)pyrazine is not the most common route, its derivatives can serve as precursors. For instance, the p-tolylsulfanyl group can be oxidized to a sulfone, enhancing the electrophilicity of the pyrazine ring and facilitating subsequent annulation reactions.

A general strategy for forming quinoxaline structures involves the reaction of a suitably substituted pyrazine with a reagent that can provide the necessary carbon atoms to form the fused benzene ring. The chlorine atom in 2-Chloro-3-(p-tolylsulfanyl)pyrazine can be displaced by a variety of nucleophiles, introducing functionalities that can then participate in cyclization reactions to build the quinoxaline core.

Starting MaterialReagentProduct TypeReference
o-phenylenediamines1,2-dicarbonyl compoundsQuinoxaline derivatives elsevierpure.comnih.govnih.gov
2-nitroanilinesvicinal diolsQuinoxaline derivatives rsc.org

Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine Scaffolds

Pyrido[2,3-b]pyrazines and pyrido[3,4-b]pyrazines are isomeric heterocyclic systems where a pyridine ring is fused to a pyrazine ring. These scaffolds are of significant interest in medicinal chemistry. The synthesis of these structures often relies on the condensation of diaminopyridines with 1,2-dicarbonyl compounds. growingscience.com

2-Chloro-3-(p-tolylsulfanyl)pyrazine can be envisioned as a key building block in the construction of these scaffolds. For example, a palladium-catalyzed cross-coupling reaction could be employed to introduce a vinyl or other suitable group at the 2-position, which could then undergo a ring-closing metathesis or other cyclization strategy with a nitrogen-containing substituent to form the fused pyridine ring.

Alternatively, the chlorine atom can be substituted with an amino group, and the resulting aminopyrazine can be further elaborated. The p-tolylsulfanyl moiety can also be leveraged to direct metallation at an adjacent position, allowing for the introduction of functional groups necessary for the subsequent annulation.

PrecursorsProductSynthetic Approach
2,3-diaminopyridine and arylglyoxals3-arylpyrido[2,3-b]pyrazinesCondensation reaction
furazano[4,5-b]pyridine 3-oxide and 1,3-diketonespyrido[2,3-b]pyrazine 1,4-dioxideCatalyzed condensation
2-chloro-3,4-diaminopyridine and 1,2-dicarbonyl compounds5-Chloropyrido[3,4-b]pyrazinesCondensation reaction

Other Heterocyclic Systems with Pyrazine Annulation

The synthetic utility of 2-Chloro-3-(p-tolylsulfanyl)pyrazine extends beyond quinoxalines and pyridopyrazines to a broader range of fused heterocyclic systems. For example, it can serve as a precursor for the synthesis of thieno[2,3-b]pyrazines or furo[2,3-b]pyrazines, which have applications in materials science and pharmaceuticals.

The general approach involves the introduction of a suitable nucleophile at the 2-position that contains a functional group capable of cyclizing onto the pyrazine ring. For instance, reaction with a mercaptoacetate derivative followed by intramolecular condensation can lead to the formation of a thieno[2,3-b]pyrazine core. Similarly, reaction with a hydroxyketone or a related species can pave the way for the synthesis of furo[2,3-b]pyrazines.

Furthermore, the pyrazine ring itself can participate in cycloaddition reactions, and the substituents on 2-Chloro-3-(p-tolylsulfanyl)pyrazine can influence the regioselectivity and stereoselectivity of these transformations, leading to complex polycyclic systems.

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The efficiency and atom economy of MCRs make them particularly attractive for the generation of libraries of structurally diverse compounds for drug discovery and other applications. mdpi.combeilstein-journals.orgnih.gov

While specific examples of MCRs directly involving 2-Chloro-3-(p-tolylsulfanyl)pyrazine are not extensively documented, its structural features make it a promising candidate for such reactions. The reactive chlorine atom can participate in nucleophilic substitution cascades, and the pyrazine nitrogen atoms can act as basic centers or nucleophiles in certain MCRs. For example, in an isocyanide-based MCR, the pyrazine moiety could potentially be incorporated into the final product, leading to novel heterocyclic scaffolds.

Intermediate in the Construction of Complex Organic Molecules

The synthesis of complex organic molecules often requires a stepwise approach, where key intermediates are assembled and then elaborated into the final target. 2-Chloro-3-(p-tolylsulfanyl)pyrazine can serve as a valuable intermediate in such synthetic campaigns. The two distinct functional groups, the chloro and the p-tolylsulfanyl moieties, can be addressed sequentially, allowing for a high degree of control over the synthetic route.

For example, the chlorine atom can be displaced first through a nucleophilic aromatic substitution reaction. The resulting product can then undergo further transformations, with the p-tolylsulfanyl group being carried through the reaction sequence. In a later step, the sulfur-containing group can be removed or transformed. For instance, it can be oxidized to a sulfoxide (B87167) or sulfone, which can then be eliminated to introduce a double bond or act as a leaving group in another substitution reaction. This stepwise functionalization is a hallmark of a useful synthetic intermediate.

Utility in the Development of Libraries of Pyrazine Derivatives

The generation of libraries of related compounds is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov By systematically varying the substituents on a common scaffold, chemists can explore the structure-activity relationships and optimize the properties of a lead compound. 2-Chloro-3-(p-tolylsulfanyl)pyrazine is an excellent starting point for the creation of such libraries of pyrazine derivatives.

The chlorine atom at the 2-position can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of a diverse set of substituents at this position. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be used to form carbon-carbon and carbon-heteroatom bonds at the 2-position, further expanding the accessible chemical space. mdpi.com

The p-tolylsulfanyl group at the 3-position also offers opportunities for diversification. As mentioned previously, it can be oxidized and then displaced, or it can be removed under reductive conditions. This dual functionality allows for the creation of a matrix of compounds, where substituents at both the 2- and 3-positions are varied, leading to a comprehensive library of pyrazine derivatives for biological screening or materials science applications.

Reaction TypePositionReagents/CatalystsProduct Class
Nucleophilic Aromatic SubstitutionC-2Amines, Alcohols, Thiols2-substituted pyrazines
Suzuki CouplingC-2Boronic acids, Pd catalyst2-Aryl/heteroaryl pyrazines
Buchwald-Hartwig AminationC-2Amines, Pd catalyst2-Aminopyrazines
Oxidation/SubstitutionC-3Oxidizing agent, Nucleophile3-substituted pyrazines

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Selective Functionalization

The functionalization of the pyrazine (B50134) core is a key area for future exploration. While classical methods exist, the development of novel catalytic systems promises to offer more precise and efficient ways to modify 2-Chloro-3-p-tolylsulfanyl-pyrazine. A significant focus will likely be on transition-metal-catalyzed C-H functionalization, which provides a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org

Recent advances in the functionalization of pyrazines and other nitrogen heterocycles have highlighted the utility of palladium, copper, and rhodium catalysts. rsc.orgdp.technih.gov Future research could focus on developing catalysts that can selectively activate specific C-H bonds on the pyrazine ring of this compound, allowing for the introduction of a wide range of functional groups. This would enable the rapid generation of analogues with diverse electronic and steric properties, which is crucial for structure-activity relationship studies in various applications.

Moreover, the development of catalysts for the functionalization of the tolylsulfanyl moiety could open up new avenues for modifying the molecule's properties. This could involve, for example, C-H activation on the tolyl group or transformations of the sulfide (B99878) linkage.

Table 1: Potential Catalytic Systems for Functionalization of Pyrazine Derivatives

Catalyst SystemReaction TypePotential Application for this compoundReference
Pd(OAc)₂ / LigandC-H ArylationDirect introduction of aryl groups onto the pyrazine ring. rsc.org
Cu(I) / LigandC-S Cross-CouplingModification of the tolylsulfanyl group or introduction of new thioether linkages. researchgate.net
Rh(III) ComplexesC-H AmidationDirect introduction of nitrogen-containing functional groups. dp.tech
Ir(I) ComplexesC-H BorylationIntroduction of a boronic ester for further functionalization. nih.gov

It is important to note that the optimal catalytic system would need to be determined experimentally, taking into account the specific electronic and steric environment of this compound.

Exploration of Bio-based Synthetic Routes for Sustainable Production

In line with the growing emphasis on green chemistry, the exploration of bio-based synthetic routes for this compound represents a significant future research direction. This approach aims to utilize renewable feedstocks and biocatalysts to create more sustainable and environmentally friendly manufacturing processes. acs.orgrsc.orgfrontiersin.org

One potential avenue is the use of enzymes to catalyze key steps in the synthesis. For instance, biocatalytic methods are being developed for the synthesis of asymmetric pyrazines, which could potentially be adapted for the production of chiral derivatives of the target molecule. researchgate.net Lipases have also been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives, suggesting their potential applicability in the final steps of synthesizing this compound or its analogues. rsc.org

Furthermore, research into the biosynthesis of pyrazine natural products could provide inspiration for developing whole-cell biocatalytic systems for the production of the pyrazine core, which could then be chemically modified to yield the final product. The use of biomass-derived starting materials is another key aspect of sustainable production that will likely be explored. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of synthetic routes with flow chemistry and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and the potential for high-throughput synthesis. rsc.orgmdpi.comgalchimia.com For the synthesis of this compound, these technologies could be transformative.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the yield and purity of the product. galchimia.com The synthesis of substituted pyrazoles has been successfully demonstrated in a continuous flow setup, highlighting the feasibility of applying this technology to related heterocyclic systems. mdpi.commit.edu A multi-step flow synthesis could be designed for this compound, potentially telescoping several reaction steps into a single, continuous process.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, could further accelerate the discovery and optimization of synthetic routes. sigmaaldrich.comnih.govnih.govwikipedia.org These platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and starting materials, significantly reducing the time required for process development. researchgate.net For this compound, an automated platform could be used to explore a vast chemical space of derivatives by systematically varying the substituents on the pyrazine ring and the tolylsulfanyl moiety.

Table 2: Comparison of Batch vs. Potential Flow Synthesis of a Pyrazine Derivative

ParameterTraditional Batch Synthesis (Hypothetical)Potential Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability Challenging, requires process redesignReadily scalable by running the system for longer
Safety Handling of potentially hazardous intermediates in large quantitiesSmall reaction volumes at any given time, improved heat dissipation
Process Control Limited control over mixing and temperature gradientsPrecise control over all reaction parameters
Reproducibility Can be variable between batchesHigh reproducibility

Advanced In Situ Characterization Techniques for Real-Time Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced in situ characterization techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for gaining these mechanistic insights. rsc.org

Techniques such as in situ NMR, IR, and mass spectrometry can provide detailed information about the formation of intermediates, the kinetics of the reaction, and the influence of various reaction parameters. For example, in situ monitoring of the C-S cross-coupling reaction to form the tolylsulfanyl group could reveal the nature of the active catalytic species and help to identify potential side reactions. researchgate.netacs.orgnih.gov Fluorescence-based techniques have also been used to monitor the synthesis of other heterocyclic compounds and could potentially be adapted for this system. acs.org

By combining the data from these in situ techniques with computational modeling, a comprehensive picture of the reaction landscape can be constructed. This knowledge can then be used to rationally design more efficient and selective synthetic routes for this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-3-p-tolylsulfanyl-pyrazine, and how do reaction conditions influence yield?

Methodological Answer:

  • Chlorination Step : Start with a pyrazine precursor (e.g., 3-hydroxypyrazine). Replace the hydroxyl group with chlorine using phosphorus oxychloride (POCl₃) under reflux (80–100°C, 4–6 hours). Monitor completion via TLC .
  • Thioether Formation : React the chlorinated intermediate with p-tolylthiol in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF at 60°C for 12 hours. Purify via column chromatography (hexane/ethyl acetate gradient) .
  • Yield Optimization : Increase thiol equivalents (1.5–2.0 eq) and use inert atmospheres (N₂/Ar) to suppress oxidation byproducts.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for pyrazine and p-tolyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-Ray Crystallography : Resolve ambiguous cases (e.g., regiochemical uncertainties in thioether bonding) .

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

  • Nucleophilic Substitution : The chlorine atom at position 2 is susceptible to displacement by amines (e.g., piperazine) in DMF at 80°C, forming pyrazine-amine derivatives .
  • Electrophilic Aromatic Substitution : The p-tolylthio group directs electrophiles (e.g., nitration) to the para position of the benzene ring, but steric hindrance may reduce reactivity .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction mechanisms for chlorination or thioether formation?

Methodological Answer:

  • Rate Monitoring : Use in-situ FTIR or 19F^{19} \text{F}-NMR (if fluorinated analogs are used) to track intermediate formation during chlorination .
  • Computational Modeling : Apply density functional theory (DFT) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms in thioether coupling) .

Q. What strategies mitigate solubility challenges in cross-coupling reactions involving this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMAc) with crown ethers to stabilize ionic intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) to limit decomposition .

Q. How can researchers optimize regioselectivity in functionalizing the pyrazine core?

Methodological Answer:

  • Protecting Group Strategy : Temporarily block the thioether group with Boc-anhydride to direct substitution to the chlorine site .
  • Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., with directing groups like pyridines) to modify specific positions .

Q. What advanced analytical techniques differentiate isomeric byproducts in synthetic workflows?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Identify spatial correlations between protons in isomers (e.g., para vs. ortho thioether bonding) .
  • HPLC-MS with Chiral Columns : Separate enantiomers if asymmetric synthesis is attempted .

Q. How can biological activity assays be designed for this compound derivatives?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., pyrazine-based EGFR inhibitors).
  • In-Vitro Assays : Use HEK293 or HeLa cells for cytotoxicity screening (IC₅₀) with ATP-based luminescence for viability .

Data Contradiction Analysis

Example : Conflicting reports on the stability of the thioether bond under acidic conditions.

  • Resolution : Conduct pH-dependent stability studies (1M HCl to pH 2) with LC-MS monitoring. Compare degradation rates with/without antioxidants (e.g., BHT) to assess oxidative vs. hydrolytic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.